molecular formula C18H34O6 B14210969 Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate CAS No. 819802-97-6

Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate

Katalognummer: B14210969
CAS-Nummer: 819802-97-6
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: XJXBIGINBQGCAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is an organic compound with a complex structure that includes two tert-butoxymethyl groups attached to a hexanedioate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate typically involves the esterification of hexanedioic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxymethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanediol derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism by which Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylformamide di-tert-butyl acetal: Similar in structure but with different functional groups.

    Bis(tert-butylcarbonyloxy)iodobenzene: Contains tert-butyl groups but has different reactivity due to the presence of iodine.

Uniqueness

Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is unique due to its specific combination of ester and tert-butoxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

819802-97-6

Molekularformel

C18H34O6

Molekulargewicht

346.5 g/mol

IUPAC-Name

dimethyl 3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioate

InChI

InChI=1S/C18H34O6/c1-16(2,3)23-12-18(11-15(20)22-8,10-9-14(19)21-7)13-24-17(4,5)6/h9-13H2,1-8H3

InChI-Schlüssel

XJXBIGINBQGCAY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OCC(CCC(=O)OC)(CC(=O)OC)COC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.